molecular formula C17H16BrNO3 B4263139 4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4263139
M. Wt: 362.2 g/mol
InChI Key: UNSFFGQDBBVGEM-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is an organic compound with a complex structure that includes a quinolinone core substituted with bromophenyl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with appropriate methoxy-substituted aniline derivatives, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolinones.

Scientific Research Applications

4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)-1H-pyrazole: This compound shares the bromophenyl group but has a different core structure.

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, but with an isoxazole core.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4: This compound includes a bromophenyl group and a piperazine moiety.

Uniqueness

4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of functional groups and its quinolinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-21-12-7-14-17(15(8-12)22-2)13(9-16(20)19-14)10-3-5-11(18)6-4-10/h3-8,13H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSFFGQDBBVGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Br)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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